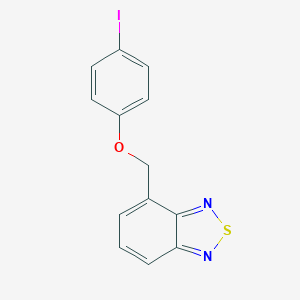![molecular formula C21H22N4O2S B299530 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. It also has anti-cancer properties, and may be effective in inhibiting the growth of certain types of cancer cells. In addition, it has been shown to have antimicrobial properties, and may be useful in treating bacterial and fungal infections.
实验室实验的优点和局限性
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and can be purified through various methods. It has also been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, it may have side effects or interactions with other compounds that need to be taken into account.
未来方向
There are several potential future directions for research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone. One area of interest is exploring its anti-inflammatory properties and potential use in treating inflammatory conditions such as arthritis and asthma. Another area of interest is investigating its anti-cancer properties and potential use in treating various types of cancer. Further research is also needed to fully understand its mechanism of action and potential side effects or interactions with other compounds. Overall, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has shown promise as a compound with a variety of potential applications in scientific research.
合成方法
The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone involves the reaction of 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 5,6,7,8-tetrahydro-1-naphthalenecarboxaldehyde in the presence of acetic acid. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
科学研究应用
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacterial and fungal strains.
属性
产品名称 |
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone |
|---|---|
分子式 |
C21H22N4O2S |
分子量 |
394.5 g/mol |
IUPAC 名称 |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C21H22N4O2S/c22-25-20(13-27-18-8-2-1-3-9-18)23-24-21(25)28-14-19(26)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-12H,4-7,13-14,22H2 |
InChI 键 |
BEQORKHGXCWKCU-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3N)COC4=CC=CC=C4 |
规范 SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3N)COC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)


![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)